molecular formula C17H12ClNO2S2 B2999611 (5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 301158-20-3

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2999611
CAS No.: 301158-20-3
M. Wt: 361.86
InChI Key: XVBDQFHDOVAQOG-GDNBJRDFSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity, and types of reactions the compound can undergo .

Scientific Research Applications

Structural Analysis and Synthetic Utility

Thiazolidinone derivatives, including compounds with similar structures to the one , have been extensively studied for their structural characteristics and synthetic utility. For instance, research on the crystal structure of tetrazole derivatives reveals detailed insights into their molecular geometry and potential interactions with biological targets, such as enzymes, highlighting their relevance in drug design and development (Al-Hourani et al., 2015). Similarly, studies on the facile synthesis of thiophenones demonstrate their antimicrobial properties, showcasing the broader antimicrobial potential of thiazolidinone derivatives (Benneche et al., 2011).

Antimicrobial and Antifungal Applications

Thiazolidinones and their derivatives have shown promising antimicrobial and antifungal activities. Research into new synthetic methods for pyrimidinothiazolidinones has demonstrated their potential as antibacterial and antifungal agents, suggesting a similar potential for the compound (Lingappa et al., 2010). The synthesis and evaluation of thiazolidin-4-one derivatives for their antimicrobial properties further underscore the utility of these compounds in addressing microbial resistance (Gouda et al., 2010).

Pharmaceutical Research

Thiazolidinone derivatives are key scaffolds in pharmaceutical research, with several studies highlighting their potential in the development of novel therapeutic agents. For example, the synthesis of thiazolidinone-based compounds has been explored for their anticancer and HIV inhibitory activities, indicating the significant biomedical applications of these molecules (Patel et al., 2013).

Material Science Applications

Beyond biomedical applications, thiazolidinone derivatives have also been investigated for their utility in material science, such as in corrosion inhibition for mild steel. Studies have shown that thiazolidinedione derivatives can act as effective corrosion inhibitors, highlighting their potential in protecting industrial materials (Yadav et al., 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at what biological pathways it affects and how it interacts with other molecules in the body .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It also includes looking at safety precautions that need to be taken when handling the compound .

Properties

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S2/c1-21-14-9-5-4-8-13(14)19-16(20)15(23-17(19)22)10-11-6-2-3-7-12(11)18/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBDQFHDOVAQOG-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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